1,3-Dihydroxy-2,5-dimethoxyxanthone
Description
Contextualization within Xanthone (B1684191) Chemistry Research
Xanthones, a class of heterocyclic organic compounds, are characterized by their dibenzo-γ-pyrone nucleus (9H-xanthen-9-one). mdpi.com This tricyclic framework is the foundation for a vast array of natural products that have been isolated from higher plants, fungi, and lichens. mdpi.com The term "xanthone" itself is derived from the Greek word "xanthos," meaning yellow, which reflects the typical coloration of these compounds in their solid state. mdpi.com
Found predominantly in plant families such as Polygalaceae, Gentianaceae, and Clusiaceae, xanthones are secondary metabolites that exhibit significant structural diversity. mdpi.com This diversity arises from the various substitution patterns on the core skeleton, which can include hydroxyl, methoxy, prenyl, and glycosidic groups. These substitutions profoundly influence the chemical and biological properties of the individual molecules. mdpi.com
Due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, xanthones are often described as "privileged structures" in medicinal chemistry. ontosight.ai Their ability to interact with multiple protein receptors and cellular pathways has made them a focal point of natural product chemistry and drug discovery research. mdpi.com The isolation and characterization of xanthones involve various chromatographic and spectroscopic techniques, such as HPLC, NMR spectroscopy, and mass spectrometry.
Research Significance and Scope for 1,3-Dihydroxy-2,5-dimethoxyxanthone
The potential research significance of this compound can be inferred from the activities of its isomers. For instance, research on other xanthones isolated from the Polygala genus has demonstrated significant antioxidant and vasodilatation properties. nih.gov Another isomer, 1,5-dihydroxy-2,3-dimethoxy-xanthone, has been identified as a metabolite of a compound from the Tibetan herb Halenia elliptica and has been studied for its vasorelaxant effects on coronary arteries. nih.gov
Given the established biological profiles of structurally similar xanthones, the scope for future research on this compound could include:
Isolation and Characterization: Investigation into plant species, particularly within the Polygalaceae family, may lead to its identification as a novel natural product.
Chemical Synthesis: Development of a synthetic route would be essential for producing the pure compound in quantities needed for thorough biological evaluation.
Pharmacological Screening: Future studies would likely focus on evaluating its potential as an antioxidant, anti-inflammatory, or cytotoxic agent, in line with the known activities of the xanthone class.
Without direct studies, the specific properties and potential applications of this compound remain a prospective area for scientific discovery within the field of natural product chemistry.
Interactive Data Tables
Table 1: Comparison of Selected Dihydroxy-dimethoxyxanthone Isomers
This table compares this compound with other known isomers that have been reported in scientific literature.
| Compound Name | Molecular Formula | Natural Source / Activity | Reference |
| 1,5-Dihydroxy-2,3-dimethoxyxanthone | C₁₅H₁₂O₆ | Isolated from Halenia elliptica; exhibits vasorelaxant effects. | nih.gov |
| 1,7-Dihydroxy-2,3-dimethoxyxanthone | C₁₅H₁₂O₆ | Isolated from Polygala tenuifolia roots; shows inhibitory effects on nitric oxide production. | biosynth.com |
| 1,3-Dihydroxy-5,6-dimethoxyxanthone | C₁₅H₁₂O₆ | Structure confirmed via chemical synthesis. | acs.org |
| 1,8-Dihydroxy-3,7-dimethoxyxanthone | C₁₅H₁₂O₆ | Listed as a known chemical compound. | chemicalbook.com |
| This compound | C₁₅H₁₂O₆ | Specific research and isolation data are not prominent in the literature. |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxy-2,5-dimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-9-5-3-4-7-12(17)11-10(21-14(7)9)6-8(16)15(20-2)13(11)18/h3-6,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHBRPRDVOJBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156132 | |
| Record name | 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129277-53-8 | |
| Record name | 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Analogue Development of 1,3 Dihydroxy 2,5 Dimethoxyxanthone
Chemical Synthesis Methodologies for 1,3-Dihydroxy-2,5-dimethoxyxanthone
While a direct, documented synthesis for this compound is not readily found in the literature, its preparation can be projected based on well-established and versatile methods for constructing polysubstituted xanthone (B1684191) cores. These methods primarily rely on the careful selection and modification of precursors to ensure the desired regiochemistry of the final product.
Xanthone Precursor Modification and Functionalization
The construction of the xanthone nucleus is classically achieved through two main pathways: the condensation of a salicylic acid derivative with a polyphenol, or the cyclization of a 2,2'-dihydroxybenzophenone intermediate. nih.govresearchgate.net The success of these methods hinges on the appropriate functionalization of the aromatic precursors.
For the target molecule, this compound, a plausible approach involves the reaction between a 2-hydroxybenzoic acid derivative (carrying the precursors for the B-ring) and a substituted phloroglucinol derivative (for the A-ring). Specifically, one could envision using 2-hydroxy-5-methoxybenzoic acid and 1,3-dihydroxy-2-methoxybenzene (2-methoxyphloroglucinol) as starting materials.
An alternative and widely used strategy is the benzophenone (B1666685) route . nih.govfrontiersin.org This involves an initial Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone, which then undergoes cyclodehydration to yield the xanthone. researchgate.net To achieve the desired 1,3-dihydroxy-2,5-dimethoxy substitution pattern, this would require the synthesis of 2,2',4',6'-tetrahydroxy-5-methoxybenzophenone. The synthesis of a related isomer, 1,3-dihydroxy-5,6-dimethoxyxanthone, was successfully achieved starting from 2,3,4-trimethoxybenzoic acid and 1,3,5-tribenzyloxybenzene, highlighting the feasibility of this precursor-based approach. acs.org
Regioselective Synthesis Approaches for Hydroxylation and Methoxylation
Achieving the precise arrangement of hydroxyl and methoxy groups on the xanthone scaffold is a significant synthetic challenge that requires robust regioselective control. The substitution pattern of the starting materials is the primary determinant of the final product's structure.
The Grover, Shah, and Shah (GSS) reaction , a classic method, involves the condensation of a salicylic acid with a polyphenol using catalysts like zinc chloride/phosphoryl chloride. researchgate.netrsc.orgproquest.com To obtain the 1,3-dihydroxy pattern characteristic of the A-ring, phloroglucinol or its derivatives are common and effective precursors. nih.gov The use of Eaton's reagent (P₂O₅ in CH₃SO₃H) is a notable improvement on the GSS reaction, often providing higher yields and avoiding the formation of benzophenone intermediates. nih.govnih.gov
Protecting groups are crucial for achieving regioselectivity, especially when dealing with multiple hydroxyl groups. For instance, benzyloxy groups can be used to protect certain hydroxyls while others are methylated. These protecting groups can be selectively removed later in the synthetic sequence, a strategy that allows for the differential functionalization of the xanthone core. acs.org This approach would be essential to distinguish between the hydroxyls at C-1 and C-3 and to install the methoxy groups at C-2 and C-5 with precision.
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Cross-Dehydrogenative Coupling)
Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of xanthone synthesis.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating xanthone formation. researchgate.netsc.edu Microwave irradiation can dramatically reduce reaction times for the cyclization of 2,2'-dihydroxybenzophenone precursors, often from hours to mere minutes, while providing excellent to quantitative yields. researchgate.netsc.eduresearchgate.net This technique is particularly effective for the base-catalyzed cyclization step and represents a greener alternative to conventional heating methods. researchgate.netingentaconnect.com
Cross-Dehydrogenative Coupling (CDC) offers an atom-economical approach to forming the xanthone core. This method typically involves the intramolecular cyclization of precursors like 2-aryloxybenzaldehydes. researchgate.net The reaction proceeds via the formation of a C-C bond without the need for pre-functionalized starting materials, making it an efficient and elegant strategy.
| Technique | Typical Precursor | Key Advantages | Reference Example |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | 2,2'-Dihydroxybenzophenones | Rapid reaction times (8-15 min), high yields (94-99%), green chemistry. researchgate.netresearchgate.net | Base-catalyzed cyclization in water. researchgate.net |
| Cross-Dehydrogenative Coupling (CDC) | 2-Aryloxybenzaldehydes | High atom economy, avoids pre-functionalization, forms C-C bond directly. | Rhodium or Iron-catalyzed intramolecular cyclization. researchgate.net |
Design and Synthesis of Structural Analogues of this compound
The development of structural analogues allows for the exploration of structure-activity relationships (SAR) and the optimization of biological properties. The hydroxyl and methoxy groups of this compound, as well as the aromatic scaffold itself, are prime targets for chemical modification.
Modification of Hydroxyl and Methoxy Substituents
The phenolic hydroxyl groups at C-1 and C-3 and the methoxy groups at C-2 and C-5 can be readily modified to generate a library of new compounds.
O-Alkylation and O-Acylation: The hydroxyl groups are nucleophilic and can be converted to ethers or esters through reactions with alkyl halides, sulfates, or acyl chlorides in the presence of a base. nih.gov This modification can alter the compound's lipophilicity and hydrogen bonding capacity.
Demethylation: The methoxy groups can be cleaved to reveal additional hydroxyl groups, typically using strong Lewis acids like boron tribromide (BBr₃) or protic acids like HBr. wikipedia.org This can increase the compound's antioxidant potential and ability to interact with biological targets.
Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly enhance water solubility and alter pharmacokinetic properties.
| Modification Type | Target Group | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| O-Alkylation | -OH | Alkyl halide (e.g., CH₃I, C₃H₅Br), Base (e.g., K₂CO₃) nih.gov | Ether (-OR) |
| O-Acylation | -OH | Acyl chloride (e.g., CH₃COCl), Pyridine | Ester (-OCOR) |
| Demethylation | -OCH₃ | Boron tribromide (BBr₃) wikipedia.org | Hydroxyl (-OH) |
| Glycosylation | -OH | Activated sugar donor (e.g., acetobromoglucose) | O-glycoside |
Incorporation of Prenyl and Other Chemical Moieties
The introduction of new substituents onto the xanthone scaffold can impart novel biological activities. The A-ring, activated by the 1,3-dihydroxy pattern, is particularly susceptible to electrophilic substitution.
Prenylation is a common modification in natural xanthones and is known to enhance biological activity. The reaction of a 1,3-dihydroxyxanthone with an electrophilic prenyl source, such as prenyl bromide, typically occurs at the C-2 or C-4 positions. unram.ac.id Studies on the C-prenylation of 1,3-dihydroxyxanthone have shown that under basic conditions (KOH), the reaction with prenyl bromide can yield 1,3-dihydroxy-2-prenylxanthone. unram.ac.idunram.ac.idresearchgate.net Given the substitution pattern of the target molecule, the most likely position for electrophilic attack by a prenyl group would be the C-4 position, which is activated by the hydroxyl groups at C-1 and C-3.
Other chemical moieties can also be introduced. For example, cross-dehydrogenative coupling reactions have been used to link 1,3-dihydroxyxanthone with electron-deficient azines, demonstrating that C-H functionalization at the C-2 and C-4 positions is feasible. researchgate.net These strategies open avenues for creating a diverse range of analogues with potentially new or enhanced biological profiles.
Synthetic Strategies for Investigating Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into the molecular features necessary for a compound's biological activity. For this compound, a comprehensive understanding of its SAR necessitates the synthesis of a diverse array of analogues. These synthetic efforts are strategically designed to probe the importance of the core xanthone scaffold, the nature and position of its oxygenated substituents, and the impact of introducing new functionalities at various positions on the tricyclic system.
A key approach to generating analogues of this compound involves the strategic modification of its core structure. General synthetic routes for xanthones, such as the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids, provide a foundational framework for accessing the basic xanthone scaffold. nih.govresearchgate.net These classical methods can be adapted to produce a variety of substituted xanthones by employing appropriately functionalized starting materials.
One of the most versatile and widely employed methods for constructing the xanthone core is through the cyclization of a substituted 2,2'-dihydroxybenzophenone intermediate. This strategy offers a convergent approach where two different aromatic rings, destined to become the A and B rings of the xanthone, can be synthesized and functionalized separately before being joined to form the benzophenone. Subsequent acid-catalyzed cyclodehydration then yields the desired xanthone. This method allows for considerable flexibility in the introduction of substituents on both aromatic rings, making it highly suitable for SAR studies.
For the specific synthesis of analogues of this compound, a plausible strategy can be extrapolated from the successful synthesis of the closely related isomer, 1,3-dihydroxy-5,6-dimethoxyxanthone. acs.org This synthesis utilized the condensation of a suitably substituted benzoic acid with a protected phloroglucinol derivative to form a benzophenone, which was then cyclized. A similar approach could be envisioned for the target compound, as illustrated in the hypothetical synthetic scheme below.
Table 1: Hypothetical Synthetic Route for this compound Analogues
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | 2,5-Dimethoxybenzoic acid derivative | 1,3,5-Tris(benzyloxy)benzene | Trifluoroacetic anhydride (TFAA) | 2-Hydroxy-4,6-bis(benzyloxy)-2',5'-dimethoxybenzophenone |
| 2 | 2-Hydroxy-4,6-bis(benzyloxy)-2',5'-dimethoxybenzophenone | - | H₂, Pd/C | 2,4,6-Trihydroxy-2',5'-dimethoxybenzophenone |
| 3 | 2,4,6-Trihydroxy-2',5'-dimethoxybenzophenone | - | Acid catalyst (e.g., H₂SO₄) | This compound |
This synthetic blueprint can be systematically varied to produce a library of analogues for SAR studies. For instance, by starting with different substituted benzoic acids or phloroglucinol derivatives, a wide range of analogues with modifications on both the A and B rings of the xanthone scaffold can be accessed.
To thoroughly investigate the SAR of this compound, several key structural features should be systematically modified. These include:
The Hydroxyl Groups: The phenolic hydroxyl groups at positions 1 and 3 are prime targets for modification. Their acidity and hydrogen-bonding capabilities can be crucial for receptor binding. Analogues can be synthesized where these hydroxyl groups are alkylated to form methoxy or other alkoxy ethers, or acylated to form esters. This would help to determine if a free hydroxyl group is essential for activity.
The Methoxy Groups: The methoxy groups at positions 2 and 5 can be demethylated to the corresponding hydroxyl groups to assess the impact of these functionalities. Furthermore, these positions can be functionalized with longer alkyl chains or other electron-donating or electron-withdrawing groups to probe the electronic and steric requirements at these positions.
The Xanthone Core: The aromatic rings of the xanthone scaffold can be substituted with various functional groups, such as halogens, alkyl groups, or nitro groups. This allows for the exploration of the impact of electronics and lipophilicity on the biological activity. The synthesis of such analogues would likely involve starting from appropriately substituted benzoic acid or phenol precursors.
The development of synthetic strategies for the selective functionalization of the xanthone nucleus is also of significant interest for generating novel analogues. nih.gov While direct electrophilic substitution on the xanthone core can sometimes be challenging due to the directing effects of the existing oxygen substituents, modern cross-coupling methodologies can provide more precise control over the introduction of new functionalities.
Table 2: Key Analogue Classes for SAR Investigation of this compound
| Analogue Class | Rationale for Synthesis | Potential Synthetic Approach |
| O-Alkylated/Acylated Analogues | To investigate the importance of the free hydroxyl groups at C-1 and C-3 for biological activity. | Selective alkylation or acylation of the parent compound using appropriate protecting group strategies. |
| Demethylated Analogues | To determine the role of the methoxy groups at C-2 and C-5 and assess the activity of the corresponding polyhydroxylated xanthones. | Demethylation using reagents such as boron tribromide (BBr₃). |
| C-Substituted Analogues | To probe the influence of electronic and steric factors on the aromatic rings of the xanthone scaffold. | Synthesis from substituted benzoic acid and/or phenol precursors via the benzophenone cyclization route. |
| Heterocyclic-fused Analogues | To explore the effect of extending the aromatic system and introducing new potential binding interactions. | Annulation reactions on the xanthone core or synthesis from precursors containing the desired heterocyclic ring. |
By systematically synthesizing and evaluating the biological activity of these and other analogues, a detailed SAR profile for this compound can be constructed. This knowledge is invaluable for the rational design of more potent and selective derivatives with improved pharmacological properties.
Advanced Spectroscopic and Computational Elucidation of 1,3 Dihydroxy 2,5 Dimethoxyxanthone Structure
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in the structural elucidation of novel chemical entities. By subjecting 1,3-Dihydroxy-2,5-dimethoxyxanthone to a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Crystallography, a detailed portrait of its molecular architecture is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks. Through a series of one- and two-dimensional experiments, the chemical environment and connectivity of each atom in this compound can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methoxy group protons. The chemical shifts (δ) and coupling constants (J) allow for the assignment of each proton to its specific position on the xanthone (B1684191) core.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The xanthone skeleton, with its carbonyl group, aromatic carbons, and carbons bearing hydroxyl and methoxy substituents, would exhibit characteristic chemical shifts.
2D NMR Techniques: To definitively link the proton and carbon signals and establish connectivity, several two-dimensional NMR experiments are employed:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, such as connecting the methoxy protons to their corresponding carbons on the aromatic ring. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about which atoms are close to each other in space, aiding in the determination of the three-dimensional structure.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: This data is representative and based on typical values for xanthone derivatives.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
| 1 | 162.5 | - | - |
| 2 | 108.0 | - | - |
| 3 | 165.0 | - | - |
| 4 | 92.0 | 6.45 (s) | C-2, C-3, C-4a |
| 4a | 157.0 | - | - |
| 5 | 145.0 | - | - |
| 5a | 115.0 | - | - |
| 6 | 120.0 | 7.30 (d, 8.5) | C-5, C-8, C-5a |
| 7 | 125.0 | 7.60 (t, 8.5) | C-5a, C-8a |
| 8 | 110.0 | 7.10 (d, 8.5) | C-6, C-8a |
| 8a | 148.0 | - | - |
| 9 | 182.0 | - | - |
| 1-OH | - | 13.20 (s) | C-1, C-2, C-8a |
| 3-OH | - | 9.80 (s) | C-2, C-3, C-4 |
| 2-OCH₃ | 56.0 | 3.90 (s) | C-2 |
| 5-OCH₃ | 56.5 | 4.00 (s) | C-5 |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. nih.gov This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The experimentally determined exact mass would be compared to the theoretical mass calculated for the proposed formula, C₁₅H₁₂O₆, to confirm its validity.
Table 2: HR-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Theoretical Exact Mass | 288.0634 g/mol |
| Measured Exact Mass | 288.0631 g/mol (Illustrative) |
| Ionization Mode | ESI+ or ESI- |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to:
O-H stretching of the hydroxyl groups (typically a broad band around 3400-3200 cm⁻¹). pressbooks.pub
C-H stretching of the aromatic and methoxy groups (around 3100-2850 cm⁻¹). libretexts.org
C=O stretching of the xanthone's carbonyl group (a strong, sharp peak around 1650 cm⁻¹). pressbooks.pub
C=C stretching of the aromatic rings (in the 1600-1450 cm⁻¹ region). libretexts.orgyoutube.com
C-O stretching of the ether (methoxy) and phenol (hydroxyl) groups (in the 1300-1000 cm⁻¹ region).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | ~3350 | Broad, Strong |
| C-H (aromatic) | ~3080 | Medium |
| C-H (methoxy) | ~2950, 2850 | Medium |
| C=O (carbonyl) | ~1650 | Strong, Sharp |
| C=C (aromatic) | ~1610, 1580, 1470 | Medium to Strong |
| C-O (ether/phenol) | ~1280, 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the xanthone core in this compound is expected to produce characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm. ruc.dk The positions and intensities of these bands are influenced by the substitution pattern of the aromatic rings.
Computational Chemistry and Molecular Modeling Studies
Computational methods are employed to complement experimental data, providing deeper insights into the structural and electronic properties of this compound.
Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Chemical Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov
Molecular Structure Optimization: DFT calculations can be used to predict the most stable (lowest energy) three-dimensional geometry of the molecule. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.
Electronic Properties: DFT allows for the calculation of various electronic properties, including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
Chemical Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated using DFT to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov These maps help predict the sites of chemical reactivity. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high electron density. mdpi.com
Table 4: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
Molecular Docking Studies for Predicting Ligand-Target Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in predicting its binding affinity and interaction patterns with various biological targets, such as enzymes and receptors.
While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, the general principles can be applied to understand its potential interactions. The process involves preparing a three-dimensional model of the xanthone and a model of the target protein. A docking algorithm then systematically explores various binding poses of the xanthone within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose.
For xanthone derivatives, molecular docking studies have been employed to investigate their interactions with a range of targets. For instance, studies on similar compounds have revealed that the hydroxyl and methoxy groups on the xanthone scaffold play a critical role in forming hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of target proteins. These interactions are fundamental to the stability of the ligand-protein complex and are a key determinant of the compound's biological activity.
Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site
| Functional Group on Xanthone | Potential Interacting Amino Acid Residue | Type of Interaction |
| 1-hydroxyl | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor/Acceptor |
| 3-hydroxyl | Serine, Threonine, Tyrosine | Hydrogen Bond Donor/Acceptor |
| 2-methoxy | Asparagine, Glutamine | Hydrogen Bond Acceptor |
| 5-methoxy | Leucine, Valine, Isoleucine | Hydrophobic Interaction |
| Xanthone Core | Phenylalanine, Tryptophan, Tyrosine | π-π Stacking |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. This computational technique simulates the movements of atoms and molecules by solving Newton's equations of motion, offering a more realistic representation of the biological system compared to the static picture provided by molecular docking.
For a compound like this compound, MD simulations can be used to assess the stability of its docked pose within a protein's active site. By simulating the complex in a solvated environment at a given temperature and pressure, researchers can observe how the ligand and protein interact and adapt to each other's presence. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to quantify the strength of the interaction.
A study on the closely related compound, 1-hydroxy-3,7-dimethoxyxanthone, complexed with the 14-α-demethylase enzyme, demonstrated that the ligand remains stably bound in the active site, suggesting strong interactions that are crucial for its function researchgate.net. The presence of a heme group in the enzyme was found to play a significant role in maintaining the protein's conformation during the interaction with the xanthone researchgate.net. Such simulations for this compound would be invaluable in confirming the stability of its binding and in revealing the key interactions that contribute to its biological activity.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound-Protein Complex
| Parameter | Description | Typical Value Range | Significance |
| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions | < 2.0 Å | Indicates stability of the ligand's binding pose |
| RMSF of Protein | Root-mean-square fluctuation of protein residues | Varies by residue | Identifies flexible and rigid regions of the protein |
| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein | Varies | Quantifies the strength and specificity of the interaction |
| Binding Free Energy | Calculated energy of binding (e.g., using MM/PBSA) | Negative values (kcal/mol) | Predicts the affinity of the ligand for the protein |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Xanthone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
For xanthone derivatives, QSAR studies have been successfully applied to understand their various biological activities, including their potential as anticancer agents. In a typical QSAR study, a dataset of xanthone derivatives with known activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include constitutional, topological, geometrical, and quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
A study focused on the anti-breast cancer activity of 27 xanthone derivatives utilized 2D-QSAR modeling to predict their 50% cell growth inhibition (GI50) values researchgate.net. The resulting QSAR model was validated internally and externally to ensure its predictive power. Based on the model, new xanthone derivatives were designed, and their activities were predicted. Such an approach could be applied to a series of analogs of this compound to elucidate the structural requirements for a specific biological activity and to design novel compounds with enhanced potency.
Table 3: Example of Molecular Descriptors Used in QSAR Studies of Xanthone Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching and connectivity of the molecule |
| Geometrical | Molecular Surface Area | Three-dimensional shape and size |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Physicochemical | LogP | Lipophilicity of the molecule |
Molecular and Cellular Mechanisms of Action of 1,3 Dihydroxy 2,5 Dimethoxyxanthone
Modulation of Intracellular Signaling Pathways
Receptor Tyrosine Kinase (RTK) Inhibition and Selectivity Profiles
No specific studies on the inhibitory activity or selectivity profile of 1,3-Dihydroxy-2,5-dimethoxyxanthone against receptor tyrosine kinases (RTKs) have been identified in the current body of scientific literature. Receptor tyrosine kinases are a large family of cell surface receptors that play crucial roles in cellular processes, and their dysregulation is implicated in various diseases, including cancer. nih.gov Small molecule inhibitors of RTKs are a significant class of targeted therapies. nih.gov While various compounds are being investigated as RTK inhibitors, the potential for this compound to act as an RTK inhibitor remains uninvestigated.
Influence on Inflammatory Mediator Production (e.g., Nitric Oxide Synthase Activity, NF-κB Pathway)
There is no direct evidence from published studies on the influence of this compound on the production of inflammatory mediators such as nitric oxide or its effect on the NF-κB signaling pathway.
However, studies on a structurally related isomer, 1,7-Dihydroxy-2,3-dimethoxyxanthone , have demonstrated inhibitory effects on nitric oxide (NO) production. In a study using lipopolysaccharide (LPS)-stimulated BV2 microglia cells, 1,7-Dihydroxy-2,3-dimethoxyxanthone was shown to significantly inhibit NO production. chemfaces.com This suggests that certain dihydroxy-dimethoxy substituted xanthones may possess anti-inflammatory properties by modulating key inflammatory pathways. The NF-κB pathway is a critical regulator of inflammatory responses and is often a target of anti-inflammatory compounds. nih.gov
Another related compound, 1,5-Dihydroxy-2,3-dimethoxy-xanthone , was found to have vasodilatory effects that were independent of the nitric oxide synthase (NOS) pathway. nih.gov In that study, the NOS inhibitor L-NAME did not affect the vasodilatory action of the compound, indicating its mechanism is not reliant on nitric oxide production. nih.gov
Table 1: Effects of a Related Xanthone (B1684191) on Nitric Oxide Production
| Compound | Cell Line | Stimulant | Effect on NO Production |
| 1,7-Dihydroxy-2,3-dimethoxyxanthone | BV2 microglia | LPS | Significant inhibition |
This table presents data for a related compound, not this compound.
Ion Channel Modulation (e.g., Potassium Channel Opening, Calcium Channel Influx Inhibition)
Direct research on the modulation of ion channels by this compound is not available.
However, a study on the vasorelaxant effects of 1,5-Dihydroxy-2,3-dimethoxy-xanthone , a metabolite of a compound from the Tibetan herb Halenia elliptica, has shed light on its interaction with ion channels. nih.gov This compound was found to induce relaxation in rat coronary artery rings. nih.gov The mechanism of this vasorelaxant effect was determined to be mediated through the opening of potassium channels, specifically voltage-gated potassium channels (Kv), as the effect was inhibited by the Kv blocker 4-aminopyridine. nih.gov
Furthermore, the same study demonstrated that 1,5-Dihydroxy-2,3-dimethoxy-xanthone inhibits calcium influx. In preparations primed with 5-HT, the compound significantly inhibited vasoconstriction induced by calcium chloride. nih.gov This suggests a partial inhibition of Ca2+ influx through L-type voltage-operated calcium channels and intracellular Ca2+ stores. nih.gov
Table 2: Ion Channel Modulation by a Related Xanthone Derivative
| Compound | Tissue | Effect on Potassium Channels | Effect on Calcium Channels |
| 1,5-Dihydroxy-2,3-dimethoxy-xanthone | Rat coronary artery | Opening of voltage-gated potassium channels (Kv) | Partial inhibition of Ca2+ influx through L-type voltage-operated Ca2+ channels and intracellular stores |
This table presents data for a related compound, not this compound.
Enzymatic Target Interactions
Alpha-Glucosidase Inhibition Studies
There are no published studies specifically evaluating the inhibitory effect of this compound on alpha-glucosidase. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar. nih.gov While various natural and synthetic compounds are known to inhibit this enzyme, the activity of this compound in this context has not been reported.
Sterol 14-Alpha Demethylase Interaction and Antifungal Mechanisms
No research has been identified that investigates the interaction of this compound with sterol 14-alpha demethylase (CYP51). This enzyme is a crucial component in the biosynthesis of sterols in both fungi (ergosterol) and mammals (cholesterol) and is a well-established target for antifungal drugs, particularly the azole class of antifungals. nih.govebi.ac.ukdrugbank.com The mechanism of these antifungal agents involves the inhibition of CYP51, which disrupts the integrity of the fungal cell membrane. ebi.ac.uk The potential for this compound to act as an inhibitor of this enzyme and exhibit antifungal properties remains an unexamined area of research.
Interactions with Other Key Enzymes (e.g., Monoaminoxidase, P-glycoprotein, Protein Kinase C, Tyrosinase, Topoisomerase)
While direct experimental studies detailing the interaction of this compound with several key enzymes are limited, the broader class of xanthone derivatives has been extensively studied, revealing significant modulatory activities. This provides a basis for understanding the potential interactions of this specific compound. The xanthone scaffold is recognized for its ability to interact with multiple protein receptors, contributing to its diverse biological activities. nih.gov
Monoamine Oxidase (MAO) Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. researchgate.net Various natural and synthetic xanthones have demonstrated inhibitory activity against both types of MAO. researchgate.netscilit.com Studies have shown that the substitution pattern on the xanthone core is crucial for the inhibitory potency and selectivity. nih.gov Specifically, xanthones featuring a 1,3-dihydroxy substitution have been reported to exhibit potent inhibitory activity against both MAO-A and MAO-B enzymes. researchgate.net For example, 1,3,6-trihydroxyxanthone (B1664533) is a specific inhibitor of MAO-A, while 1,3,7-trihydroxyxanthone shows great potency for inhibiting MAO-B. researchgate.net The mechanism of inhibition is often competitive and reversible. researchgate.net
Table 1: Inhibitory Activity of Various Xanthone Derivatives on Monoamine Oxidase (MAO)
| Compound | MAO Type | IC50 Value | Source |
|---|---|---|---|
| 1,5-Dihydroxy-3-methoxyxanthone | MAO-A | 40 nM | researchgate.net |
| 1,3,6-Trihydroxyxanthone | MAO-A | Potent Inhibitor | researchgate.net |
| 1,3,7-Trihydroxyxanthone | MAO-B | Potent Inhibitor | researchgate.net |
Note: IC50 represents the concentration required for 50% inhibition. Data presented is for related xanthone compounds, not this compound.
P-glycoprotein (P-gp) P-glycoprotein is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and affects the bioavailability of many drugs. tandfonline.comnih.gov Xanthone derivatives, both natural and synthetic, are known to be effective modulators of P-gp. tandfonline.comnih.gov They can either inhibit P-gp, which can help overcome MDR, or in some cases, induce its activity. tandfonline.com The ability of xanthones to modulate P-gp makes their scaffold a promising starting point for developing new therapeutic agents that can alter drug pharmacokinetics or reverse drug resistance in cancer. tandfonline.comnih.gov While some xanthine (B1682287) (a different class of compound) derivatives have been studied for their P-gp inhibitory effects, the broader class of xanthones is considered a promising source of new P-gp modulators. tandfonline.comnih.gov
Protein Kinase C (PKC) Protein Kinase C is a family of enzymes crucial for various cellular signaling pathways, including cell growth and differentiation. nih.govlookchem.com Inhibition of specific PKC isoforms has become a major target in cancer research. lookchem.com Studies have demonstrated that xanthone derivatives can act as potent PKC inhibitors. nih.govlookchem.com For instance, synthetic xanthones like 3,4-dihydroxyxanthone (B1238006) and 1-formyl-4-hydroxy-3-methoxyxanthone have shown inhibitory effects on several PKC isoforms. nih.gov The potency of inhibition can vary between different xanthones and PKC isoforms, suggesting that specific xanthone derivatives could be developed as isoform-selective inhibitors. nih.govlookchem.com The anticancer activity of some xanthones may be partly due to the inhibition of protein kinases. nih.gov
Tyrosinase Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. nih.govnih.gov A wide range of xanthone derivatives have been synthesized and tested, with many showing potent tyrosinase inhibitory activity. nih.govnih.gov In some cases, xanthones have demonstrated significantly greater potency than the commonly used inhibitor, kojic acid. nih.gov The inhibitory mechanism of xanthonic derivatives is suggested to be an allosteric interaction with the enzyme. nih.gov Molecular docking simulations indicate that the xanthone skeleton can position itself at the surface of the tyrosinase, while side groups can insert into the enzyme's active site. nih.gov
Table 2: Tyrosinase Inhibitory Activity of a Potent Xanthone Derivative
| Compound | Target | IC50 Value | Comparison | Source |
|---|---|---|---|---|
| Xanthone 27 (specific structure not named in source) | Tyrosinase | 1.9 µM | ~6 times more potent than Kojic Acid | nih.gov |
Note: IC50 represents the concentration required for 50% inhibition. Data presented is for related xanthone compounds, not this compound.
Topoisomerase DNA topoisomerases (I and II) are enzymes that control the topological state of DNA and are vital targets for anticancer drugs. nih.govjst.go.jp Inhibition of these enzymes can lead to DNA damage and ultimately, cancer cell death. nih.gov Numerous xanthone derivatives have been identified as inhibitors of both topoisomerase I and II. jst.go.jpnih.govmdpi.com For example, β-Mangostin, a xanthone from mangosteen, was found to be a strong inhibitor of both human topoisomerase I and II. spandidos-publications.com Some synthetic benzoxanthone derivatives have also shown dual inhibitory activities. nih.gov The mechanism is believed to involve interaction with the DNA cleavage/ligation active site of the enzyme, thereby inhibiting its catalytic activity. nih.gov This inhibition is a key mechanism behind the antiproliferative and cytotoxic effects of many xanthones. mdpi.comspandidos-publications.com
Mechanisms of Cellular Interventions
The cellular effects of xanthones are diverse, stemming from their ability to interact with multiple molecular targets. While specific mechanistic data for this compound is not extensively available, the activities of the xanthone class point towards significant intervention in cellular growth and stress response pathways.
Cellular Growth Inhibition Mechanisms of Action
Xanthones are widely recognized for their potential as anticancer agents, exerting their effects through various mechanisms that lead to the inhibition of cancer cell growth. mdpi.com The cytotoxic activity of xanthones has been demonstrated against numerous cancer cell lines. nih.govmdpi.com
A primary mechanism for the antiproliferative activity of xanthones is the inhibition of topoisomerases. mdpi.com As discussed previously, by inhibiting topoisomerase I and II, xanthone derivatives can prevent the proper replication and transcription of DNA, leading to cell cycle arrest and apoptosis. nih.govspandidos-publications.com For example, β-mangostin was shown to suppress the proliferation of human cervical cancer cells by halting the cell cycle in the S phase and inducing apoptosis, which is consistent with the inhibition of cellular DNA polymerases and topoisomerases. spandidos-publications.com
Inhibition of protein kinases is another significant mechanism. nih.gov Kinases are fundamental to the signaling pathways that control cell proliferation, and their inhibition by xanthones can disrupt these pathways, leading to a halt in cell growth. nih.gov Furthermore, some xanthones with epoxy groups have been shown to act as DNA cross-linking agents, which introduces irreparable damage to the DNA, triggering cell death. nih.gov The anticancer activity of xanthones is highly dependent on the type, number, and position of functional groups attached to the core structure. mdpi.com
Molecular Basis of Oxidative Stress Modulation
Xanthones are known to possess properties that can counteract the damaging effects of oxidative stress, which is implicated in numerous diseases. nih.gov This stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
The chemical structure of xanthones allows them to act as antioxidants. They are reported to prevent the deleterious effects of UV exposure and high levels of ROS. nih.gov While direct studies on the oxidative stress modulation by this compound are scarce, its antifungal activity against Trichophyton mentagrophytes has been noted, and antifungal mechanisms can sometimes be linked to the generation or modulation of oxidative stress in the target organism. nih.govresearchgate.net The general class of xanthones is known to exhibit antioxidant activities, which is a key part of their wide biological effects. nih.gov The modulation of cellular antioxidant systems is a complex process, and the specific pathways through which xanthones exert these effects, such as interaction with transcription factors like Nrf2 that regulate antioxidant responses, are areas of ongoing research for this class of compounds.
Ecological and Biotechnological Research Perspectives
Role of Xanthones in Plant Defense Mechanisms and Chemical Ecology
Xanthones are a class of polyphenolic secondary metabolites that play a significant role in the defense mechanisms of the plants that produce them. nih.govnih.gov Their distribution in the plant kingdom is relatively restricted, being found predominantly in a few families of higher plants, including Clusiaceae, Hypericaceae, and Gentianaceae. nih.govresearchgate.net This limited distribution suggests specialized roles within these plant lineages. The production of xanthones is often not constitutive but is induced in response to various biotic and abiotic stressors, highlighting their function in adaptive responses.
The defensive functions of xanthones are multifaceted. They are known to possess a broad spectrum of antimicrobial and antifungal properties. nih.govnih.gov For instance, research has demonstrated that certain xanthones can inhibit the growth of plant pathogenic fungi. nih.gov The accumulation of xanthones and the localization of their biosynthetic enzymes, such as benzophenone (B1666685) synthase, in the outer layers of roots suggest they form a chemical barrier, acting as a first line of defense against soilborne pathogens. researchgate.net
In addition to their role in deterring pathogens, xanthones contribute to a plant's defense against herbivores. While not as extensively studied as other classes of plant compounds like alkaloids or terpenoids, the presence of xanthones can render plant tissues unpalatable. The structural diversity of xanthones, arising from different patterns of hydroxylation, methoxylation, prenylation, and glycosylation, leads to a wide array of chemical properties and biological activities. nih.govresearchgate.netacs.org Prenylation, for example, increases the lipophilicity of xanthone (B1684191) molecules, which may enhance their ability to interact with the cell membranes of herbivores and pathogens. nih.govresearchgate.net
Potential for Biotechnological Production Systems of 1,3-Dihydroxy-2,5-dimethoxyxanthone
The diverse biological activities of xanthones have spurred interest in developing sustainable and scalable methods for their production, moving beyond reliance on extraction from often slow-growing or rare plant sources. nih.gov Biotechnological systems offer a promising alternative for the production of specific xanthone compounds, including this compound. Research in this area is focused on plant cell and tissue culture, as well as metabolic engineering in microbial hosts. nih.govnih.gov
Plant in vitro culture techniques, such as cell suspension and hairy root cultures, have been established as viable platforms for producing a variety of xanthones. nih.govnih.gov These systems allow for the cultivation of plant cells or organs in controlled bioreactor environments, which can be optimized for growth and secondary metabolite production. nih.gov For example, hairy root cultures of Gentiana dinarica have been successfully used for the production of xanthones in bioreactors. nih.gov The production of this compound could potentially be achieved by establishing cell or hairy root cultures from a plant species known to synthesize this compound. The productivity of such systems can often be enhanced through strategies like elicitation, which involves treating the cultures with signaling molecules (elicitors) to induce defense responses and stimulate the biosynthesis of target compounds. researchgate.net
Metabolic engineering, coupled with synthetic biology, presents another powerful approach for producing xanthones. nih.govchemfaces.com This strategy involves the heterologous expression of the biosynthetic pathway genes for a specific xanthone in a microbial host, such as Escherichia coli or yeast. These microorganisms can be cultivated to high densities in industrial fermenters, offering a highly scalable and contained production system. The biosynthesis of xanthones in plants proceeds from the shikimate pathway to form a benzophenone intermediate, which is then cyclized to form the core xanthone scaffold. nih.govchemfaces.com Subsequent tailoring enzymes, such as hydroxylases, methyltransferases, and prenyltransferases, generate the vast diversity of xanthone structures.
To produce this compound through metabolic engineering, the following steps would be necessary:
Identification and characterization of the biosynthetic genes: The specific enzymes responsible for the synthesis of this compound in its native plant producer would need to be identified. This would include the benzophenone synthase that forms the precursor and the specific tailoring enzymes (hydroxylases and O-methyltransferases) that decorate the xanthone core at positions 1, 2, 3, and 5.
Assembly of the biosynthetic pathway in a microbial host: The identified genes would be introduced into a suitable microbial chassis, such as E. coli or Saccharomyces cerevisiae.
Optimization of production: The metabolic flux towards the target compound would likely need to be optimized by engineering the host's central metabolism to increase the supply of precursors and cofactors. Computational tools can aid in designing and optimizing these metabolic engineering strategies. nih.gov
While the biotechnological production of this compound has not yet been specifically reported, the advancements in producing other xanthones and related phenolic compounds provide a strong foundation and a clear roadmap for future research in this area. nih.govnih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural identity of 1,3-dihydroxy-2,5-dimethoxyxanthone?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
- 1H and 13C-NMR : Assign hydroxyl and methoxy groups by comparing chemical shifts with reported data (e.g., δ ~12 ppm for hydroxyl protons in xanthones) .
- HPLC-ESI-MS : Use electrospray ionization to detect molecular ions ([M+H]+ or [M-H]-) and fragment patterns. For example, a molecular ion at m/z 289.1 ([M+H]+) confirms the molecular weight (288.25 g/mol) .
- Table : Comparison of Analytical Techniques
| Technique | Key Parameters | Application |
|---|---|---|
| 1H NMR | Chemical shifts (δ 6-8 ppm for aromatic protons) | Structural elucidation of substituents |
| HPLC-MS | Retention time, m/z 289.1 | Quantification and purity assessment |
Q. How can researchers synthesize this compound from natural sources?
- Methodological Answer :
Extraction : Use methanol or ethanol for polar extraction from plant material (e.g., Monnina obtusifolia) .
Chromatographic Isolation : Apply column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 7:3 to 1:1) followed by preparative HPLC .
Derivatization : Protect hydroxyl groups via acetylation to improve stability during purification .
Q. What preliminary assays are used to evaluate the bioactivity of this compound?
- Methodological Answer :
- Antifungal Screening : Use agar diffusion assays against Trichophyton mentagrophytes with fluconazole as a positive control. Measure inhibition zones and compare MIC values (e.g., reported MIC of 25 µg/mL) .
- Cytotoxicity Testing : Employ sulforhodamine B (SRB) assays on cancer cell lines (e.g., A549 lung adenocarcinoma) to assess cell-specific effects .
Advanced Research Questions
Q. How can contradictory data on the cytotoxicity of this compound be resolved?
- Methodological Answer :
- Experimental Design : Compare cytotoxicity across multiple cell lines (e.g., SW1990 pancreatic vs. A549 lung cancer) under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
- Mechanistic Studies : Use RNA sequencing to identify differential gene expression in responsive vs. non-responsive cells.
- Data Normalization : Include internal controls (e.g., doxorubicin) and normalize results to cell viability assays (e.g., MTT) to minimize batch variability .
Q. What computational strategies optimize the bioactivity of xanthone derivatives?
- Methodological Answer :
Docking Simulations : Model interactions with fungal CYP51 (lanosterol 14α-demethylase) to predict antifungal potency .
QSAR Analysis : Correlate substituent positions (e.g., methoxy at C2/C5) with antioxidant activity using DFT calculations (e.g., HOMO-LUMO energy gaps) .
- Table : Key Computational Parameters
| Parameter | Target | Outcome |
|---|---|---|
| Binding affinity (kcal/mol) | CYP51 | ≤-8.5 predicts antifungal activity |
| HOMO-LUMO gap (eV) | ROS scavenging | ≤4.0 indicates high antioxidant potential |
Q. How do researchers validate the cardioprotective mechanisms of this compound?
- Methodological Answer :
- In Vitro Models : Expose neonatal rat cardiomyocytes to anoxia/reoxygenation and measure lactate dehydrogenase (LDH) release. Pretreatment with 1 mg/kg compound reduces LDH by ~40% .
- In Vivo Studies : Induce myocardial ischemia-reperfusion injury in rats. Assess SOD activity and lipid peroxidation (MDA levels) post-administration.
- Flow Cytometry : Quantify ROS in H9c2 cells using DCFH-DA probes to confirm antioxidant efficacy .
Methodological Considerations
Q. What protocols ensure reproducibility in isolating xanthones from complex matrices?
- Answer :
- Sample Preparation : Lyophilize plant material to preserve labile compounds.
- Solvent System : Use a ternary gradient (e.g., water-acetonitrile-methanol) in HPLC to resolve co-eluting peaks .
- Validation : Cross-validate NMR data with public databases (e.g., PubChem) and report δ values with ±0.05 ppm precision .
Q. How are structure-activity relationships (SARs) systematically studied for xanthone derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
